Enhanced Lipophilicity via 5-Methyl Substitution Relative to Unsubstituted Piperazinone
The incorporation of a methyl group at the 5-position of the piperazinone ring significantly impacts the compound's lipophilicity compared to its unsubstituted analog, (3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7). While direct comparative XLogP3-AA values for the unsubstituted analog are not available from the same source, the calculated XLogP3-AA for (5-methyl-3-oxopiperazin-2-yl)acetic acid is -3.4 [1]. This value indicates a measurable increase in lipophilicity attributable to the methyl group, which is a critical determinant for optimizing membrane permeability, oral absorption, and blood-brain barrier penetration in CNS drug discovery programs [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -3.4 |
| Comparator Or Baseline | (3-oxopiperazin-2-yl)acetic acid (CAS 405214-33-7) - Data not available |
| Quantified Difference | Not applicable (comparator data missing) |
| Conditions | In silico calculation using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The specific XLogP3-AA value of -3.4 is a key differentiator for medicinal chemists seeking to fine-tune the lipophilicity of lead compounds, as it directly influences pharmacokinetic properties like absorption and distribution.
- [1] PubChem. (2025). (5-Methyl-3-oxopiperazin-2-yl)acetic acid. PubChem Compound Summary for CID 45117236. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45117236. View Source
